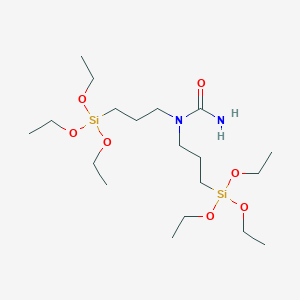

1,1-bis(3-triethoxysilylpropyl)urea

Descripción general

Descripción

N,N-Bis[3-(triethoxysilyl)propyl]urea is a useful research compound. Its molecular formula is C19H44N2O7Si2 and its molecular weight is 468.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality N,N-Bis[3-(triethoxysilyl)propyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Bis[3-(triethoxysilyl)propyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Modificación de Superficie

1,1-bis(3-triethoxysilylpropyl)urea: se utiliza ampliamente como agente modificador de superficie para formar monocapas autoensambladas (SAM) en varios sustratos . Esta aplicación es crucial para la inmovilización de átomos de superficie mediante la formación de un ligando, lo que puede mejorar significativamente las propiedades de la superficie de los materiales.

Soporte de Catalizador

Este compuesto se utiliza para encapsular nanopartículas magnéticas, que luego se utilizan como soportes de catalizador . Las nanopartículas funcionalizadas proporcionan una base estable para la inmovilización de enzimas superficiales y otras nanopartículas, facilitando varios procesos catalíticos.

Aplicaciones Médicas

La silanización de ceria con This compound tiene aplicaciones potenciales en el campo médico . Las nanopartículas de ceria modificadas pueden utilizarse como agentes terapéuticos, ofreciendo nuevas vías para la administración de fármacos y el tratamiento de enfermedades.

Recubrimientos y Compuestos

Como aditivo bis-silano, este compuesto mejora la estabilidad hidrolítica, lo que es beneficioso para aumentar la vida útil del producto . También mejora la unión del sustrato y las propiedades mecánicas en los recubrimientos y materiales compuestos.

Promoción de la Adhesión

N,N-Bis[3-(triethoxysilyl)propyl]urea: se puede utilizar para promover la adhesión entre materiales diferentes . Esto es particularmente útil en la fabricación de productos multicapa donde se requiere una fuerte adhesión entre capas.

Mecanismo De Acción

Target of Action

The primary target of the compound 1,1-bis(3-triethoxysilylpropyl)urea, also known as N,N-Bis[3-(triethoxysilyl)propyl]urea, is the surface atoms of a variety of substrates . This compound is a urea-based surface modifying agent .

Mode of Action

This compound interacts with its targets by forming self-assembled monolayers (SAMs) on the substrates . It immobilizes the surface atoms by forming a ligand .

Biochemical Pathways

It is known that this compound is utilized to immobilize surface enzymes and nanoparticles when used as a catalyst support .

Pharmacokinetics

The compound is known to be a liquid at room temperature with a density of 115 g/mL at 25 °C .

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of self-assembled monolayers on substrates, which immobilizes the surface atoms . This can enhance the efficiency of catalyst supports when used to immobilize surface enzymes and nanoparticles .

Action Environment

It is known that the compound is stable under normal conditions .

Análisis Bioquímico

Biochemical Properties

N,N-Bis[3-(triethoxysilyl)propyl]urea plays a significant role in biochemical reactions due to its ability to form stable bonds with siliceous surfaces and other oxides. This compound interacts with enzymes, proteins, and other biomolecules through its silane groups, which can form covalent bonds with hydroxyl groups on the surface of biomolecules. These interactions enhance the stability and functionality of the biomolecules, making N,N-Bis[3-(triethoxysilyl)propyl]urea a valuable tool in biochemical research .

Cellular Effects

N,N-Bis[3-(triethoxysilyl)propyl]urea has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. By interacting with cell surface receptors and intracellular proteins, this compound can modulate cell function and behavior. For example, it has been observed to enhance cell adhesion and proliferation, making it useful in tissue engineering and regenerative medicine .

Molecular Mechanism

The molecular mechanism of N,N-Bis[3-(triethoxysilyl)propyl]urea involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their functions. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular behavior and function, making N,N-Bis[3-(triethoxysilyl)propyl]urea a powerful tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Bis[3-(triethoxysilyl)propyl]urea can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as high temperatures or exposure to moisture. Long-term studies have shown that N,N-Bis[3-(triethoxysilyl)propyl]urea can have lasting effects on cellular function, including changes in cell adhesion and proliferation. These temporal effects make it important to carefully control experimental conditions when using this compound .

Dosage Effects in Animal Models

The effects of N,N-Bis[3-(triethoxysilyl)propyl]urea can vary with different dosages in animal models. At low doses, this compound has been shown to enhance cell adhesion and proliferation, while at higher doses, it can have toxic or adverse effects. For example, high doses of N,N-Bis[3-(triethoxysilyl)propyl]urea can lead to cell death and tissue damage. These dosage effects highlight the importance of carefully controlling the concentration of this compound in experimental settings .

Metabolic Pathways

N,N-Bis[3-(triethoxysilyl)propyl]urea is involved in various metabolic pathways. This compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to enhance the activity of certain enzymes involved in cell adhesion and proliferation. These interactions make N,N-Bis[3-(triethoxysilyl)propyl]urea a valuable tool in studying metabolic pathways and cellular function .

Transport and Distribution

Within cells and tissues, N,N-Bis[3-(triethoxysilyl)propyl]urea is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, influencing its localization and activity. For example, it has been observed to localize to the cell membrane and cytoplasm, where it can interact with cell surface receptors and intracellular proteins .

Subcellular Localization

The subcellular localization of N,N-Bis[3-(triethoxysilyl)propyl]urea is influenced by its ability to interact with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the cell membrane, cytoplasm, or nucleus. These localization patterns can influence the activity and function of N,N-Bis[3-(triethoxysilyl)propyl]urea, making it a valuable tool in studying cellular processes .

Propiedades

IUPAC Name |

1,1-bis(3-triethoxysilylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H44N2O7Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-21(19(20)22)16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBFLGCGQJZONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN(CCC[Si](OCC)(OCC)OCC)C(=O)N)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H44N2O7Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624138 | |

| Record name | N,N-Bis[3-(triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69465-84-5 | |

| Record name | N,N-Bis[3-(triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

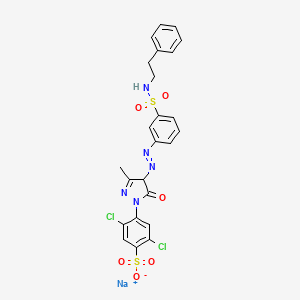

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.